molecular formula C7H12O B13590770 3-Ethoxy-3-methyl-1-butyne CAS No. 7740-69-4

3-Ethoxy-3-methyl-1-butyne

Cat. No.: B13590770
CAS No.: 7740-69-4
M. Wt: 112.17 g/mol
InChI Key: POVUIQJVPNHKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-3-methyl-1-butyne: is an organic compound with the molecular formula C7H12O . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-ethoxy-3-methylbut-1-yne . It is a colorless liquid with a density of 0.835 g/cm³ and a boiling point of 127°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methyl-1-butyne can be synthesized through various methods. One common method involves the reaction of 3-chloro-3-methyl-1-butyne with sodium ethoxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-3-methyl-1-butyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxy-3-methyl-1-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds.

    Medicine: The compound is investigated for its potential use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-ethoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive and can participate in various addition reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

  • 3-Methyl-1-butyne
  • 3-Bromo-3-methyl-1-butyne
  • 3-Methoxy-3-methyl-1-butyne

Comparison: 3-Ethoxy-3-methyl-1-butyne is unique due to the presence of the ethoxy group, which imparts different reactivity compared to its analogs. For example, 3-methyl-1-butyne lacks the ethoxy group and thus has different chemical properties and reactivity. Similarly, 3-bromo-3-methyl-1-butyne has a bromine atom, making it more reactive in substitution reactions .

Properties

CAS No.

7740-69-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

3-ethoxy-3-methylbut-1-yne

InChI

InChI=1S/C7H12O/c1-5-7(3,4)8-6-2/h1H,6H2,2-4H3

InChI Key

POVUIQJVPNHKOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.